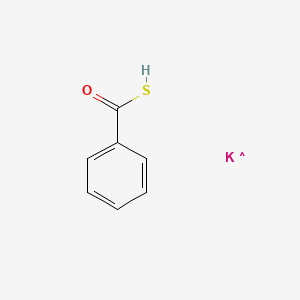
2,3,4,5,6-Pentafluorophenyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is an organic compound characterized by the presence of a pentafluorophenyl group attached to an undec-10-enoate moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate typically involves the esterification of undec-10-enoic acid with 2,3,4,5,6-pentafluorophenol. One common method is the Tishchenko disproportionation reaction, which uses aluminum isopropoxide as a catalyst . Another approach involves the reaction of undec-10-enoyl chloride with undec-10-enol in the presence of triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often employs transesterification reactions. For example, ethyl-10-undecenoate can be transesterified using a copper-deposited vanadium pentoxide catalyst to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentafluorophenyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluorophenyl undec-10-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl undec-10-enoate involves its interaction with various molecular targets. The pentafluorophenyl group can participate in π-π interactions and hydrogen bonding, while the undec-10-enoate moiety can undergo various chemical transformations. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenyl methacrylate
Uniqueness
2,3,4,5,6-Pentafluorophenyl undec-10-enoate is unique due to its combination of a pentafluorophenyl group and an undec-10-enoate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H19F5O2 |
|---|---|
Peso molecular |
350.32 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) undec-10-enoate |
InChI |
InChI=1S/C17H19F5O2/c1-2-3-4-5-6-7-8-9-10-11(23)24-17-15(21)13(19)12(18)14(20)16(17)22/h2H,1,3-10H2 |
Clave InChI |
SJIRRIGLSFURIP-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B14093287.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B14093295.png)


![2-(3-Ethoxypropyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093310.png)
![2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid](/img/structure/B14093318.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)

![4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093352.png)


![ethyl 3-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)propanoate](/img/structure/B14093378.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14093386.png)
